molecular formula C8H15NO2 B177763 (S)-tert-Butyl 2-methylaziridine-1-carboxylate CAS No. 197020-60-3

(S)-tert-Butyl 2-methylaziridine-1-carboxylate

Cat. No.: B177763
CAS No.: 197020-60-3
M. Wt: 157.21 g/mol
InChI Key: VQLIJOWSVJKBFP-AADKRJSRSA-N
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Description

(S)-tert-Butyl 2-methylaziridine-1-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high strain energy and reactivity

Mechanism of Action

Target of Action

The primary target of (S)-tert-Butyl 2-methylaziridine-1-carboxylate, also known as TERT-BUTYL (2S)-2-METHYLAZIRIDINE-1-CARBOXYLATE, is Protein Disulfide Isomerases (PDIs) . PDIs are enzymes containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum (ER) but can migrate to the cell surface in the case of malignant transformation . They play a crucial role in correcting the 3D structure of native proteins synthesized in the ER .

Mode of Action

This compound is believed to act as an inhibitor of PDIs . It is speculated that under physiological pH, it selectively alkylates only thiol groups of cancer cell surface proteins . This alkylation is likely due to the high strain energy of the aziridine ring, which promotes high reactivity of aziridines toward nucleophiles .

Biochemical Pathways

The inhibition of PDIs by this compound could potentially affect the protein folding process within the ER, leading to the accumulation of misfolded proteins . This could trigger the unfolded protein response and potentially lead to cell death, particularly in cancer cells where PDIs have migrated to the cell surface .

Result of Action

The molecular and cellular effects of this compound’s action would likely include the disruption of protein folding processes and potential induction of cell death in cancer cells . This could result in antitumor and immunostimulatory activity .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, including the pH of the physiological environment . For instance, its ability to selectively alkylate thiol groups is speculated to occur under physiological pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-methylaziridine-1-carboxylate typically involves the reaction of tert-butyl 2-methylaziridine-1-carboxylate with a chiral auxiliary or catalyst to induce the desired stereochemistry. Common reagents used in the synthesis include tert-butyl chloroformate and aziridine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-methylaziridine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic ring-opening reactions typically yield substituted amines or alcohols.

Scientific Research Applications

(S)-tert-Butyl 2-methylaziridine-1-carboxylate has several scientific research applications, including:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is explored for its potential as a precursor to biologically active molecules.

    Material Science: It is used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
  • (S)-Benzyl 2-methylaziridine-1-carboxylate
  • N-Tosylaziridine

Uniqueness

(S)-tert-Butyl 2-methylaziridine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in various fields of research.

Properties

IUPAC Name

tert-butyl (2S)-2-methylaziridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-,9?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLIJOWSVJKBFP-AADKRJSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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